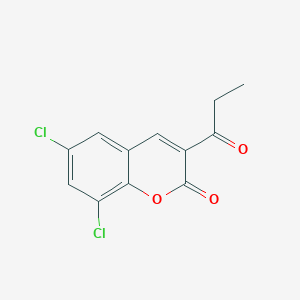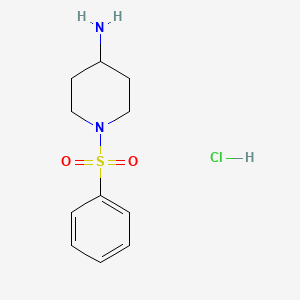
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride, commonly known as ABEI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ABEI is a fluorescent probe that is widely used in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Selective Amination Catalysis
Selective amination of polyhalopyridines has been catalyzed by palladium complexes, leading to high yields and excellent chemoselectivity. This method has implications for the synthesis of various aminated products, including those related to "5-(2-Aminoethyl)-2-bromoaniline dihydrochloride" (Ji, Li, & Bunnelle, 2003).
Nephrotoxicity Studies
Research on haloanilines, including compounds structurally related to "this compound," has explored their in vitro nephrotoxic effects. These studies are critical for understanding the safety profile of such compounds when used in drug synthesis or as chemical intermediates (Hong, Anestis, Henderson, & Rankin, 2000).
Metabolism and Pharmacokinetics
The metabolism of psychoactive phenethylamines has been investigated, shedding light on the metabolic pathways and potential biological impacts of related compounds, including "this compound" (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Chemical Modifications and Synthesis
Studies have explored the reversible blocking of amino groups, providing insights into the chemical modifications possible with compounds like "this compound." Such research is foundational for developing new synthetic routes and modifying chemical structures for various applications (Dixon & Perham, 1968).
Fluorescent Brightening Agents
Research on the synthesis of quinolines and their potential use as fluorescent brightening agents highlights the versatile applications of bromoaniline derivatives in material science. This work suggests the broader utility of "this compound" in developing new materials (Rangnekar & Shenoy, 1987).
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-bromoaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-2-1-6(3-4-10)5-8(7)11;;/h1-2,5H,3-4,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSDKPKQENYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)N)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

